molecular formula C9H11BrFN B1400683 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1086600-42-1

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine

Cat. No.: B1400683
CAS No.: 1086600-42-1
M. Wt: 232.09 g/mol
InChI Key: QZNXVMZWDWYTQB-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The compound’s systematic name, per IUPAC rules, is 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine . Key identifiers include:

Property Value
CAS Registry Number 1086600-42-1
Molecular Formula C₉H₁₁BrFN
Molecular Weight 232.10 g/mol
Structural Features Bromine (2-position), fluorine (4-position), dimethylamino group

The dimethylamino group (-N(CH₃)₂) introduces basicity, while the ortho-bromo and para-fluoro substituents influence electronic and steric properties. The compound’s SMILES notation is BrC1=C(C=CC(=C1)F)CN(C)C, and its InChIKey is AVDFQNYYGAIMAO-UHFFFAOYSA-N .

Historical Context in Organobromine/Fluorine Chemistry Research

The synthesis of halogenated aromatic amines like this compound builds on advancements in organofluorine and organobromine chemistry :

Organofluorine Chemistry

  • Early Innovations : The isolation of fluorine by Henri Moissan (1886) enabled direct fluorination methods .
  • World War II Era : Fluoropolymers (e.g., Teflon™) and fluorinated reagents (e.g., CoF₃) emerged for uranium enrichment, catalyzing industrial interest in fluorine-containing compounds .
  • Modern Techniques : Electrophilic fluorination (e.g., Schiemann reaction) and halogen-exchange protocols (e.g., Cl→F using KF) became standard for synthesizing fluoroaromatics .

Organobromine Chemistry

  • Natural Origins : Over 1,600 organobromine compounds are identified in marine organisms, highlighting bromine’s role in natural product biosynthesis .
  • Synthetic Advances : Bromination via electrophilic substitution (e.g., Br₂/AlBr₃) or radical pathways enabled precise incorporation of bromine into aromatic systems .

This compound exemplifies the convergence of these fields, leveraging halogen-directed synthesis to achieve regioselective functionalization.

Position Within Halogenated Aromatic Amine Chemical Taxonomy

This compound belongs to three overlapping chemical classes:

A. Halogenated Aromatic Amines

  • Primary : Aniline derivatives with halogens (e.g., 4-bromoaniline).
  • Secondary/Tertiary : N-alkylated variants (e.g., N,N-dimethyl-2-bromo-4-fluoroaniline) .

B. Tertiary Amines

  • Structural Role : The dimethylamino group confers solubility in polar aprotic solvents and acts as a weak base (pKa ~9–10) .

C. Polyhalogenated Aromatics

  • Electronic Effects : Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) exert opposing inductive effects, modulating ring electrophilicity .
Comparative Analysis of Halogenated Aromatic Amines
Compound Halogen Substituents Amine Type Key Applications
This compound Br (2), F (4) Tertiary Ligand synthesis, materials
2-Bromo-N,N-dimethyl-4-fluoroaniline Br (2), F (4) Tertiary Pharmaceutical intermediates
1-(3-Bromo-5-fluorophenyl)piperidine Br (3), F (5) Secondary (cyclic) Bioactive compound design

This compound’s ortho-bromo/para-fluoro pattern distinguishes it from analogs with meta-halogenation or primary amine groups, enabling unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXVMZWDWYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733975
Record name 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086600-42-1
Record name 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-fluoroaniline or derivatives

  • Starting from 4-fluoroaniline, acetylation to form 4-fluoroacetanilide protects the amine group.
  • Bromination of this intermediate with hydrobromic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite) selectively yields 2-bromo-4-fluoroacetanilide with minimal dibromo byproducts.
  • Typical reaction conditions: temperature 30–60 °C, molar ratios of 4-fluoroaniline:hydrobromic acid:oxidant approximately 1:1–2:1–3.5.
  • After bromination, hydrolysis of the acetanilide group regenerates the free amine if needed.

This method reduces formation of undesired dibromo species and improves yield of the monobromo intermediate.

Alternative halogen exchange and formylation

  • Metal-halogen exchange on 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride at 0–5 °C forms an organomagnesium intermediate.
  • Subsequent formylation with dimethylformamide (DMF) introduces a formyl group at the desired position.
  • Crystallization and purification steps yield 2-fluoro-4-bromobenzaldehyde intermediates.

This approach offers good selectivity and avoids cryogenic conditions.

Introduction of the N,N-Dimethylaminomethyl Side Chain

Reductive amination of 2-bromo-4-fluorobenzaldehyde

  • The aldehyde intermediate (2-bromo-4-fluorobenzaldehyde) is reacted with dimethylamine or a suitable amine source under reductive amination conditions.
  • Reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst are used to convert the imine intermediate to the corresponding amine.
  • Reaction solvents commonly include ethanol or methanol; temperatures range from ambient to reflux.
  • This method directly installs the N,N-dimethylaminomethyl substituent on the aromatic ring.

Nucleophilic substitution on halomethyl derivatives

  • Alternatively, 2-bromo-4-fluorobenzyl halides can be reacted with dimethylamine to substitute the halogen with the dimethylamino group.
  • Conditions often involve polar aprotic solvents and controlled temperature to favor substitution over elimination.
  • This method requires prior synthesis of the benzyl halide from the corresponding benzyl alcohol or other precursors.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Advantages Challenges
1. Bromination Acetylation of 4-fluoroaniline + bromination with HBr + oxidant 4-fluoroaniline, acetic anhydride, HBr, H2O2; 30–60 °C High selectivity for monobromo product; minimizes dibromo byproducts Requires protection/deprotection steps
2. Formylation Metal-halogen exchange + DMF formylation 1,4-dibromo-2-fluorobenzene, iPrMgCl, DMF; 0–5 °C Good regioselectivity; no cryogenics needed Requires Grignard reagents; sensitive to moisture
3. Side chain installation Reductive amination of aldehyde 2-bromo-4-fluorobenzaldehyde, dimethylamine, NaBH3CN or H2/Pd; EtOH; reflux Direct installation of N,N-dimethylaminomethyl group Requires careful control of reductive conditions
4. Alternative substitution Nucleophilic substitution on benzyl halide 2-bromo-4-fluorobenzyl halide, dimethylamine; polar aprotic solvent Straightforward substitution Synthesis of benzyl halide precursor needed

Research Findings and Optimization Notes

  • Bromination using hydrobromic acid and oxidants reduces formation of dibromo impurities compared to elemental bromine, improving yield and purity of 2-bromo-4-fluoroacetanilide.
  • Metal-halogen exchange and formylation at low temperatures (0–5 °C) provide selective formylation without overreaction or side products.
  • Reductive amination is preferred over direct alkylation due to milder conditions and better control over substitution pattern.
  • Crystallization and purification steps are critical after each stage to isolate intermediates with high purity and yield.
  • Use of solvents such as ethanol, methanol, toluene, and heptane is common in these processes to optimize solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a fluorinated amine.

Common Reagents and Conditions:

    Nucleophiles: Ammonia, primary amines, or thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

Major Products:

    Substitution Products: Formation of 2-fluoro-4-substituted phenyl-N,N-dimethylmethanamine derivatives.

    Oxidation Products: Formation of N-oxides.

    Reduction Products: Formation of 2-fluoro-N,N-dimethylmethanamine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drugs. The presence of halogen atoms (bromine and fluorine) enhances the reactivity and selectivity of chemical reactions, making it suitable for creating various derivatives that exhibit biological activity.

Reactions and Mechanisms
The synthesis typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with dimethylamine. Under appropriate conditions, such as using a base like sodium hydroxide or potassium carbonate in an organic solvent (e.g., dichloromethane), this compound can be produced efficiently. The mechanism of action often involves nucleophilic substitution, where the dimethylamine group acts as a nucleophile.

Biological Applications

Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine is utilized in studies concerning enzyme inhibition and receptor binding. The compound's ability to interact with specific biological targets allows researchers to explore its potential therapeutic effects and understand its mechanisms at a molecular level.

Pharmacological Research
Research has indicated that compounds with similar structures can exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. Investigating this compound may lead to discovering new therapeutic agents .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is employed in producing specialty chemicals and materials with tailored properties. Its unique chemical characteristics allow it to be incorporated into formulations that require specific functionalities, such as enhanced solubility or stability under varying conditions.

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseFindings/Insights
Chemical SynthesisIntermediate for pharmaceuticalsFacilitates the synthesis of complex organic molecules
Biological ResearchEnzyme inhibition studiesPotential therapeutic effects observed
Industrial ProductionSpecialty chemicalsTailored properties for specific applications

Case Study Example: Enzyme Interaction

A study focusing on the interaction of this compound with a specific enzyme demonstrated that the compound could inhibit enzymatic activity effectively at certain concentrations. This finding suggests potential applications in drug design where enzyme inhibition is a desired therapeutic outcome .

Mechanism of Action

The mechanism by which 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate neurotransmitter pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Arylalkylamines

Halogen-Substituted Analogs
  • 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine (CAS 1237535-89-5): Substituents: Bromo (3-position) and trifluoromethyl (5-position) on the phenyl ring. Molecular Weight: 282.103 g/mol.
  • 4-Bromo-N1,N1-dimethylbenzene-1,2-diamine (CAS 183251-89-0): Substituents: Bromo (4-position) and dimethylamine groups on a diaminobenzene backbone. Molecular Weight: 215.09 g/mol. Key Differences: The diamine structure increases polarity and hydrogen-bonding capacity, contrasting with the monoamine in the target compound .
Heterocyclic Derivatives
  • Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine) :

    • Substituents : Indole ring system.
    • Molecular Weight : 174.24 g/mol.
    • Applications : Used in alkaloid research and as a biochemical tool. The indole moiety enables π-π stacking interactions, unlike the halogenated phenyl group in the target compound .
  • Adinazolam (1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine) :

    • Substituents : Triazolobenzodiazepine core with chloro and phenyl groups.
    • Applications : A psychotropic drug targeting the central nervous system. The fused heterocyclic system distinguishes it from the simpler arylalkylamine structure of the target compound .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Techniques :
    • IR and NMR data for analogs (e.g., 1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine in ) indicate characteristic C-N stretches (1201–1364 cm⁻¹) and aromatic proton signals (δ 7.26–8.08 ppm). Similar methods would apply to the target compound .
  • Crystallography :
    • XRD studies on (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine () demonstrate the utility of SHELX software for structural elucidation, a method applicable to the target compound .

Data Table: Key Comparisons of Arylalkylamines

Compound Name Substituents Molecular Weight (g/mol) Key Applications Toxicity Notes
1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine 2-Br, 4-F-phenyl ~232.11 (calc.) Pharmaceutical intermediate Likely Category 4 oral toxicity
Gramine Indol-3-yl 174.24 Alkaloid research Rodent toxicity established
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine 3-Br, 5-CF3-phenyl 282.10 Undisclosed Not reported
Adinazolam Triazolobenzodiazepine core 353.84 Psychotropic drug CNS effects

Biological Activity

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine, commonly referred to as a derivative of dimethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of bromine and fluorine substituents on the aromatic ring, suggests enhanced reactivity and specificity in biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C10H12BrF. The presence of both bromine and fluorine atoms significantly influences its chemical properties, including solubility, reactivity, and interaction with biological targets.

PropertyValue
Molecular Weight232.1 g/mol
Density1.568 g/cm³
Boiling Point390.6 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. These compounds have been shown to target bacterial cell division proteins such as FtsZ, which is crucial for bacterial proliferation.

  • Mechanism of Action : The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking, disrupting normal cellular processes and leading to cell death.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that related dimethylamine derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.

  • Case Study : A study highlighted the effectiveness of similar compounds in inhibiting the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : It may be metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion is anticipated as a primary route for elimination from the body.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that varying the halogen substituents or altering the alkyl groups on the amine can significantly impact potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Data

CompoundActivity (IC50)Target
This compoundLow μMBacterial FtsZ
Similar Dimethylamine Derivative0.39 μMZIKV protease
Another Halogenated Analog0.62 μMCancer cell lines

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine?

Methodological Answer: A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF. For example, a similar dimethylmethanamine derivative was synthesized by reacting a carboxylic acid precursor with 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine in DMF at 20°C . Another method employs 1,1-dimethoxy-N,N-dimethylmethanamine as a precursor for Mannich-type reactions under mild conditions, achieving yields up to 84% .

Q. How can the crystallographic structure of this compound be determined?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely used. The process involves:

Data Collection: High-resolution diffraction data from single crystals.

Structure Solution: Phase determination via direct methods (SHELXS/SHELXD).

Refinement: Iterative adjustment of atomic parameters using SHELXL, accounting for thermal motion and disorder .

Visualization: Tools like ORTEP-3 generate thermal ellipsoid plots to validate bond lengths and angles .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal: Segregate halogenated waste for professional treatment to minimize environmental release .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR (e.g., 1^1H, 13^{13}C, 2D-COSY) with X-ray crystallography. For example, discrepancies in proton environments may arise from dynamic effects in solution, which can be clarified via solid-state NMR or DFT calculations .
  • Crystallographic Refinement: Use SHELXL to model disorder or alternative conformations observed in the crystal lattice .

Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing fluorine atom meta to the bromine enhances electrophilicity at the brominated position, facilitating Suzuki-Miyaura couplings.
  • Steric Considerations: Steric hindrance from the dimethylamino group may require bulky ligands (e.g., SPhos) to accelerate transmetallation .
  • Case Study: A related compound, 2-bromo-5-methoxy-N,N-dimethylbenzylamine, showed regioselective coupling at the bromine site under Pd catalysis .

Q. What in vitro assays evaluate biological target interactions (e.g., serotonin transporters)?

Methodological Answer:

  • Radioligand Binding Assays: Use 3^3H-labeled ligands (e.g., paroxetine) to measure SERT affinity. Competitive binding studies with membrane homogenates expressing SERT, DAT, and NET can assess selectivity (e.g., Ki values < 0.05 nM for SERT vs. >300 nM for off-targets) .
  • Functional Assays: Measure neurotransmitter uptake inhibition in transfected HEK-293 cells using fluorometric detection .

Q. What environmental toxicity assessments are applicable under OECD guidelines?

Methodological Answer:

  • Acute Toxicity: Follow OECD Test No. 203 (Fish Acute Toxicity) and No. 202 (Daphnia Immobilization). For example, N,N-dimethylmethanamine derivatives show LC50 > 100 mg/L in fish, indicating low acute risk .
  • Chronic Toxicity: Use OECD Test No. 210 (Fish Early-Life Stage) to evaluate growth inhibition and reproductive effects.
  • Bioaccumulation Potential: Estimated via log Kow (e.g., <−3.5 for N,N-dimethylmethanamine suggests negligible bioaccumulation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine

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